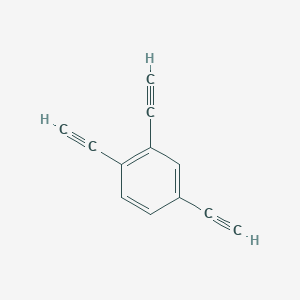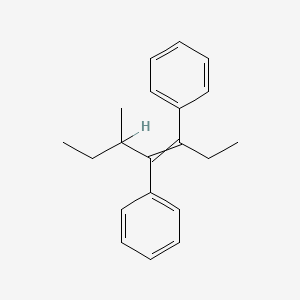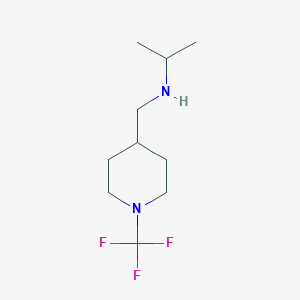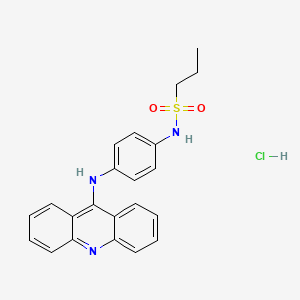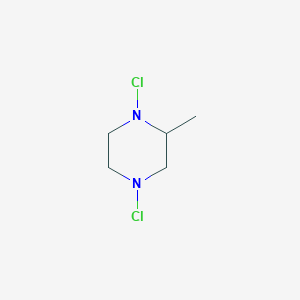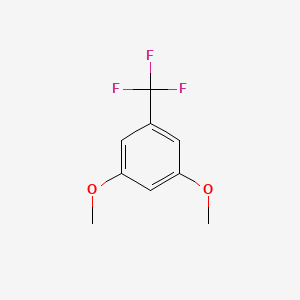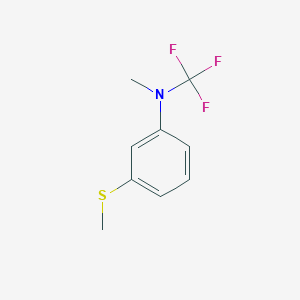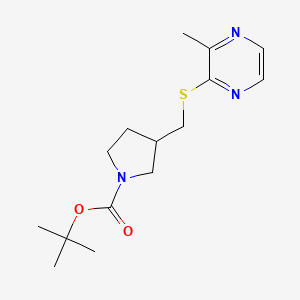
Oospoglycol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Oospoglycol is a chemical compound that belongs to the class of isocoumarins. It is characterized by the presence of a glycol group, which contributes to its unique chemical properties. This compound is a metabolic product of the fungus Oospora astringenes and is formed through the reductive transformation of oosponol .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
. The synthesis involves a series of chemical reactions, including reduction and hydroxylation, to introduce the glycol group into the isocoumarin structure.
Industrial Production Methods
The industrial production of oospoglycol typically involves the fermentation of the fungus Oospora astringenes. The fungus is cultured under specific conditions to promote the production of oosponol, which is then converted to this compound through a reductive transformation process .
Analyse Des Réactions Chimiques
Types of Reactions
Oospoglycol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form oospolactone, another metabolic product of Oospora astringenes.
Reduction: The reduction of oosponol to this compound is a key reaction in its synthesis.
Substitution: this compound can undergo substitution reactions, where functional groups are replaced by other groups under specific conditions.
Common Reagents and Conditions
Oxidizing Agents: Common oxidizing agents used in the oxidation of this compound include potassium permanganate and hydrogen peroxide.
Reducing Agents: Sodium borohydride and lithium aluminum hydride are commonly used reducing agents for the synthesis of this compound from oosponol.
Catalysts: Catalysts such as palladium on carbon (Pd/C) are often used to facilitate hydrogenation reactions.
Major Products Formed
Oospolactone: Formed through the oxidation of this compound.
Hydroxyisocoumarins: Various hydroxyisocoumarins can be formed through substitution reactions involving this compound.
Applications De Recherche Scientifique
Oospoglycol has several scientific research applications, including:
Mécanisme D'action
The mechanism of action of oospoglycol involves its interaction with specific molecular targets and pathways. In fungi, this compound is produced through the reductive transformation of oosponol, which is mediated by specific enzymes . The compound exerts its effects by inhibiting the synthesis of RNA and proteins in target cells, leading to antifungal and antibacterial activities .
Comparaison Avec Des Composés Similaires
Similar Compounds
Oosponol: A precursor to oospoglycol, characterized by the absence of the glycol group.
Oospolactone: An oxidized form of this compound, with a lactone ring structure.
Hydroxyisocoumarins: A class of compounds structurally related to this compound, with various hydroxyl groups attached to the isocoumarin ring.
Uniqueness of this compound
This compound is unique due to its glycol group, which imparts distinct chemical properties and reactivity compared to other isocoumarins. This structural feature allows this compound to participate in specific chemical reactions and biological interactions that are not observed with its analogues .
Propriétés
Numéro CAS |
33547-50-1 |
|---|---|
Formule moléculaire |
C11H10O5 |
Poids moléculaire |
222.19 g/mol |
Nom IUPAC |
4-(1,2-dihydroxyethyl)-8-hydroxyisochromen-1-one |
InChI |
InChI=1S/C11H10O5/c12-4-9(14)7-5-16-11(15)10-6(7)2-1-3-8(10)13/h1-3,5,9,12-14H,4H2 |
Clé InChI |
DBMDPIZXLKUXHX-UHFFFAOYSA-N |
SMILES canonique |
C1=CC2=C(C(=C1)O)C(=O)OC=C2C(CO)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![5-Iodo-2-[(3-propan-2-yloxybenzoyl)carbamothioylamino]benzoic acid](/img/structure/B13949571.png)
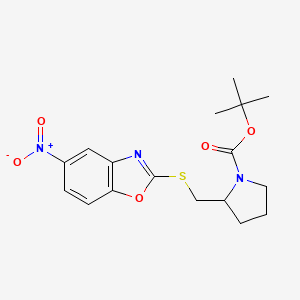
![N-(2-(dimethylamino)ethyl)-3-(6-(tetrahydro-2H-pyran-4-ylamino)imidazo[1,2-b]-pyridazin-3-yl)benzamide](/img/structure/B13949578.png)
